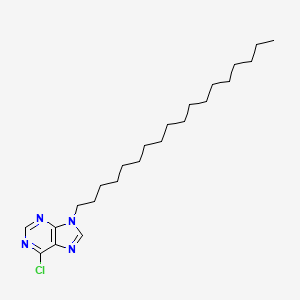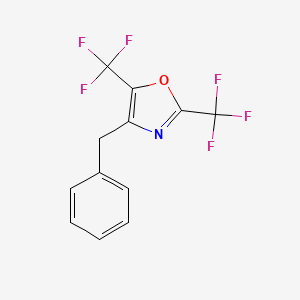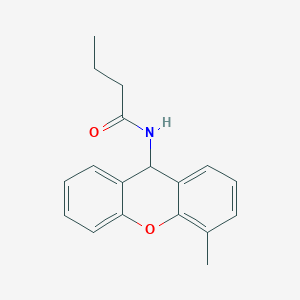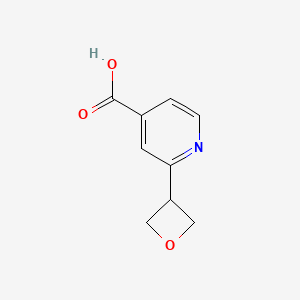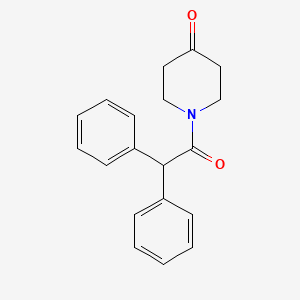![molecular formula C14H14FNO6 B13999509 (Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid CAS No. 5977-93-5](/img/structure/B13999509.png)
(Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid: is a complex organic compound with a molecular formula of C14H14NO6F This compound is known for its unique structure, which includes an acetylamino group, a fluorophenyl group, and a propanedioic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid typically involves multi-step organic reactions. One common method includes the acylation of a fluorophenyl compound followed by the introduction of the acetylamino group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the compound meets the required standards for various applications.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学研究应用
Chemistry: In chemistry, (Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities or as a precursor for the synthesis of biologically active compounds.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用机制
The mechanism by which (Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid exerts its effects involves its interaction with specific molecular targets. The acetylamino group and fluorophenyl moiety play crucial roles in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activities and receptor functions.
相似化合物的比较
4-(Acetylamino)-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide: This compound shares the acetylamino and fluorophenyl groups but differs in its core structure, which includes a pyrazole ring.
4-(Acetylamino)-3-Guanidinobenzoic Acid: This compound also contains an acetylamino group but has a guanidine and benzoic acid moiety instead of the propanedioic acid.
Uniqueness: The uniqueness of (Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid lies in its combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
5977-93-5 |
|---|---|
分子式 |
C14H14FNO6 |
分子量 |
311.26 g/mol |
IUPAC 名称 |
2-acetamido-2-[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid |
InChI |
InChI=1S/C14H14FNO6/c1-8(17)16-14(12(19)20,13(21)22)7-6-11(18)9-2-4-10(15)5-3-9/h2-5H,6-7H2,1H3,(H,16,17)(H,19,20)(H,21,22) |
InChI 键 |
OISFDVAPZRYQLH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CCC(=O)C1=CC=C(C=C1)F)(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


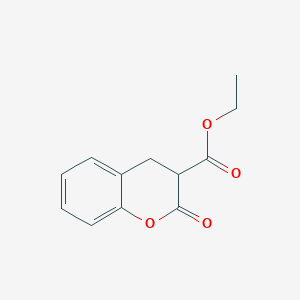
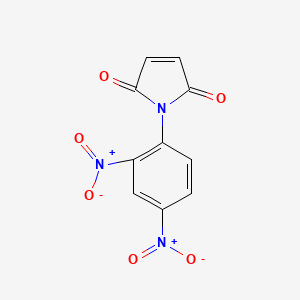
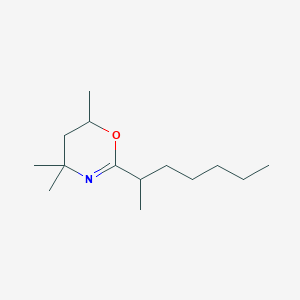
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)

![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)
